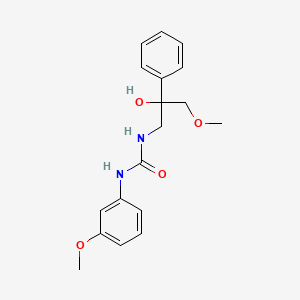
1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea, also known as HMPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phenylpropylamines and has been shown to have various biochemical and physiological effects. In
Applications De Recherche Scientifique
1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea has been studied for its potential applications in various areas of scientific research. One of the most promising applications of 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea is in the field of neuroscience. 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea has been shown to have a high affinity for the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. This makes 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea a potential tool for the study of dopamine transport and its role in neurological disorders, such as Parkinson's disease.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea is not fully understood. However, it is believed that 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea acts as a dopamine transporter inhibitor, which results in increased levels of dopamine in the brain. This increased dopamine level is thought to be responsible for the various biochemical and physiological effects of 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea.
Biochemical and Physiological Effects
1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea has been shown to have various biochemical and physiological effects. In addition to its potential applications in neuroscience, 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea has also been studied for its potential anti-cancer properties. Studies have shown that 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea can inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea has also been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea in lab experiments is its high affinity for the dopamine transporter. This makes it a potential tool for the study of dopamine transport and its role in neurological disorders. However, one of the limitations of using 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea is its potential toxicity. Studies have shown that 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea can be toxic to certain cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea. One area of research is the development of 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea derivatives with improved properties, such as increased potency and reduced toxicity. Another area of research is the study of 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea's potential applications in the treatment of neurological disorders, such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea and its potential applications in various areas of scientific research.
Conclusion
In conclusion, 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea, or 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea, is a chemical compound that has been extensively studied for its potential applications in scientific research. 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea has been shown to have various biochemical and physiological effects, including its potential applications in neuroscience and cancer research. While there are limitations to using 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea in lab experiments, there are also several future directions for research on this promising compound.
Méthodes De Synthèse
The synthesis of 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea involves the reaction of 3-methoxyphenylisocyanate with 1-(2-hydroxy-3-methoxyphenyl)propan-2-amine. This reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using various techniques, such as column chromatography, to obtain pure 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea.
Propriétés
IUPAC Name |
1-(2-hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-23-13-18(22,14-7-4-3-5-8-14)12-19-17(21)20-15-9-6-10-16(11-15)24-2/h3-11,22H,12-13H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXUNFBXFCIBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNC(=O)NC1=CC(=CC=C1)OC)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

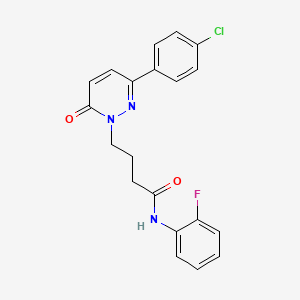

![1,3,6-trimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2618699.png)
![4-{[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B2618701.png)

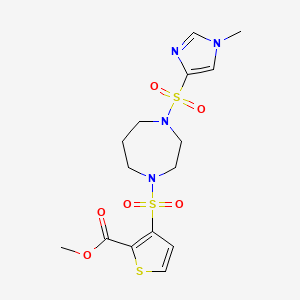
![2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline](/img/structure/B2618708.png)
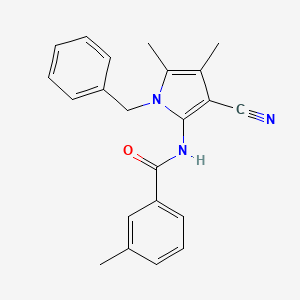
![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2618710.png)
![N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2618711.png)
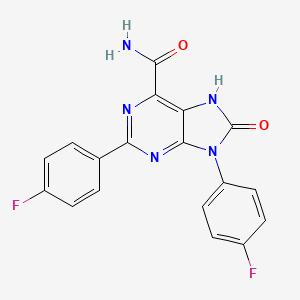
![(2Z)-2-[(dimethylamino)methylene]-5,6-dimethoxyindan-1-one](/img/no-structure.png)
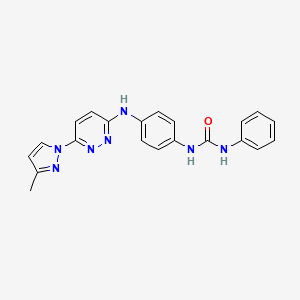
![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2618717.png)